1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-
Description
Structural Formula and Molecular Weight Analysis
The structural formula of 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is represented by the SMILES notation CC1=C2C(NC=C2)=NC(I)=C1 , which encodes the fused-ring system and substituent positions. The molecular formula, C₈H₇IN₂ , confirms the presence of eight carbon atoms, seven hydrogen atoms, one iodine atom, and two nitrogen atoms.
| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 8 | 12.01 | 96.08 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Iodine (I) | 1 | 126.90 | 126.90 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Total Molecular Weight | 258.06 |
The calculated molecular weight of 258.06 g/mol aligns with experimental data. Structural features include:
- A bicyclic system with a pyrrole ring fused to a pyridine ring.
- A methyl group (-CH₃) at position 4, adjacent to the pyrrole nitrogen.
- An iodine atom (-I) at position 6, located on the pyridine ring.
The planar geometry of the fused rings facilitates π-electron delocalization, contributing to the compound’s aromatic stability.
CAS Registry Number and Synonyms
The Chemical Abstracts Service (CAS) Registry Number for 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is 90321-93-0 . This unique identifier distinguishes the compound from structurally similar molecules, such as 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-29-3), which differs in substituent placement.
While systematic synonyms are limited, the compound may be referred to informally as 4-methyl-6-iodo-pyrrolo[2,3-b]pyridine in certain contexts. However, the IUPAC name remains the authoritative descriptor for unambiguous identification. No trade names or commercial designations were identified in the surveyed sources.
Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) |
InChI Key |
LFRVZOHJEHIMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CN2)I |
Origin of Product |
United States |
Preparation Methods
Halogenation (Iodination) Strategy
- Starting Material: 1H-Pyrrolo[2,3-b]pyridine or a suitably substituted derivative
- Iodinating Agents: Molecular iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl)
- Reaction Conditions: Typically carried out under mild acidic or neutral conditions to favor electrophilic aromatic substitution at the 6-position
- Solvents: Common solvents include dichloromethane, acetonitrile, or DMF
- Temperature: Controlled low to moderate temperatures (0–50 °C) to minimize polyiodination or side reactions
The iodination step is often optimized by controlling the stoichiometry of the iodinating agent and reaction time to achieve high regioselectivity and yield.
Methylation Strategy
- Methylation Site: 4-position of the pyrrolopyridine ring
- Methylating Agents: Methyl iodide (CH3I), dimethyl sulfate, or methyl triflate
- Base: A mild base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen or activate the ring for electrophilic substitution
- Solvent: Polar aprotic solvents like DMF or DMSO are preferred
- Temperature: Room temperature to moderate heating (25–80 °C)
Methylation is typically performed either before or after iodination, depending on the synthetic route, to ensure selective substitution and to avoid interference with the halogenation step.
Alternative Synthetic Routes
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig cross-coupling reactions can be employed to introduce aryl or alkyl substituents selectively on the pyrrolopyridine core, including the 6-position iodide as a handle for further functionalization.
- Protecting Group Strategies: Use of protecting groups such as trimethylsilylethoxymethyl (SEM) on the nitrogen or hydroxyl groups to improve selectivity and yield during cross-coupling and deprotection steps.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (1.1 equiv), mild acid catalyst | Dichloromethane | 0–25 | 70–85 | Regioselective iodination at 6-position |
| Methylation | Methyl iodide, K2CO3 (base) | DMF | 25–60 | 65–80 | Selective methylation at 4-position |
| Suzuki Coupling | Pd(dppf)Cl2 catalyst, phenylboronic acid | Dioxane/water | 80 | 68–75 | For arylation at C-2 or C-6 positions |
| Buchwald–Hartwig | Pd2(dba)3, secondary amine, base | Toluene or Dioxane | 80–110 | 60–70 | Amination at C-4 or C-2 positions |
| Deprotection (SEM) | TFA treatment followed by basic workup | TFA/Water | Room temperature | 50–65 | Removal of protecting groups |
Data compiled from multiple research sources and patent literature.
Research Findings and Optimization Insights
- Regioselectivity: The use of palladium catalysts such as Pd2(dba)3 with appropriate ligands (e.g., dppf) enhances regioselectivity in cross-coupling reactions, favoring mono-substitution at the desired position.
- Protecting Groups: SEM protection of nitrogen atoms is critical to prevent side reactions during cross-coupling and to improve overall yields.
- Reaction Atmosphere: Conducting reactions under inert atmosphere (nitrogen or argon) prevents oxidation and degradation of sensitive intermediates.
- Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures is effective for isolating pure products.
- Scale-Up Considerations: Industrial synthesis optimizes reagent stoichiometry, temperature control, and solvent recycling to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-, which can be further utilized in different applications.
Scientific Research Applications
Cancer Therapy
Fibroblast Growth Factor Receptor Inhibition
One of the most notable applications of 1H-pyrrolo[2,3-b]pyridine derivatives, including 6-iodo-4-methyl-, is their role as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers due to their role in tumor growth and metastasis. Research has shown that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range. For instance, a derivative identified as compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential for therapeutic use in cancer treatment .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Specifically, compound 4h has been shown to inhibit the proliferation of breast cancer cells (4T1) and induce significant apoptosis. Additionally, it impedes the migration and invasion of these cells, further supporting its potential as an anti-cancer agent .
Structure-Activity Relationships
Chemical Modifications
The unique structure of 1H-pyrrolo[2,3-b]pyridine allows for various chemical modifications that can enhance biological activity. The presence of iodine at the 6-position and a methyl group at the 4-position contributes to its potency against FGFRs. Studies have indicated that derivatives with different substitutions can lead to variations in biological activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound 4h | Iodine at position 6 | Potent FGFR inhibition |
| Compound A | Methyl group at position 4 | Moderate FGFR inhibition |
| Compound B | Iodine at position 5 | Antiproliferative effects |
These modifications allow researchers to tailor compounds for improved efficacy and specificity against targeted receptors .
Additional Therapeutic Potential
Other Biological Activities
Beyond cancer therapy, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in other therapeutic areas. For instance, some compounds have been investigated for their analgesic and sedative properties. In studies involving pyrrolo[3,4-c]pyridine derivatives, certain compounds exhibited analgesic activity superior to aspirin and comparable to morphine in various pain models . This suggests a broader pharmacological profile that could be explored further.
Synthesis Approaches
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. Common methods include:
- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles to create new derivatives.
- Suzuki Coupling : This method is utilized to introduce aryl groups at specific positions on the pyrrolopyridine structure.
- Buchwald-Hartwig Amination : Employed for introducing amine functionalities that can enhance biological activity.
These synthetic routes facilitate the development of a diverse array of derivatives with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- Iodine placement : The 6-iodo derivative exhibits TNIK inhibition, while the 4-iodo analog () serves primarily as a synthetic intermediate, emphasizing the critical role of halogen positioning in biological activity .
- Methyl vs. bulkier groups : The 4-methyl group in the target compound reduces steric hindrance compared to 3-trifluoromethyl (), enhancing kinase binding accessibility .
Synthetic Accessibility :
- The 6-iodo-4-methyl derivative requires sequential halogenation and alkylation, whereas 3-pyrazolyl analogs () utilize cross-coupling reactions, which may offer higher yields but require specialized catalysts .
Pharmacological Profiles :
- Kinase inhibition : The 6-iodo-4-methyl compound specifically targets TNIK (IC₅₀ = 12 nM), whereas 3-pyrazolyl derivatives () show broader kinase inhibition (e.g., JAK2, EGFR) .
- Anticancer activity : Fluorinated derivatives () demonstrate superior cytotoxicity in cancer cell lines compared to iodinated variants, likely due to enhanced membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 6-iodo-4-methyl derivative (LogP ≈ 2.8) is less lipophilic than 3-trifluoromethyl analogs (LogP ≈ 3.5), impacting blood-brain barrier penetration .
- Solubility : The hydrochloride salt of 3-tetrahydropyridinyl derivatives () exhibits improved aqueous solubility (>10 mg/mL) compared to the neutral 6-iodo-4-methyl compound (<2 mg/mL) .
- Metabolic stability : Methyl groups at position 4 (target compound) reduce oxidative metabolism compared to unsubstituted 7-azaindoles, extending half-life in vivo .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its inhibitory effects on fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, detailing its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is C₉H₈N₂I, with a molecular weight of approximately 244.08 g/mol. The compound features a fused pyrrole and pyridine ring system, with an iodine atom at the 6-position and a methyl group at the 4-position. These structural characteristics are significant for its reactivity and biological interactions.
The primary mechanism through which 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- exerts its biological effects involves the inhibition of FGFR signaling pathways. FGFRs play a crucial role in various cellular processes including proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with several types of cancer.
Key Interactions
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to bind effectively to FGFRs, leading to significant biological outcomes:
- Inhibition of Cell Proliferation : Compounds derived from this scaffold have demonstrated potent inhibition against breast cancer cell lines (e.g., MDA-MB-231 and 4T1) with IC₅₀ values in the nanomolar range.
- Induction of Apoptosis : In vitro studies indicate that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
Biological Activity Data
Recent studies have highlighted the biological activity of various derivatives of 1H-Pyrrolo[2,3-b]pyridine. Below is a summary table showcasing some significant findings:
| Compound | FGFR Inhibition IC₅₀ (nM) | Effect on Cell Lines | Notes |
|---|---|---|---|
| 4h | FGFR1: 7 FGFR2: 9 FGFR3: 25 FGFR4: 712 | Inhibited proliferation and induced apoptosis in 4T1 cells | Notable for low molecular weight |
| Compound A | 1900 | Moderate inhibition in MDA-MB-231 cells | Baseline comparison for potency |
| Compound B | <100 | High efficacy against multiple cancer cell lines | Potential lead for further development |
Study on Compound 4h
In a pivotal study published in RSC Advances, compound 4h was synthesized and evaluated for its FGFR inhibitory activity. The results indicated that it exhibited potent inhibition across multiple FGFR types with IC₅₀ values significantly lower than those of previously studied compounds. Furthermore, it was found to inhibit migration and invasion of breast cancer cells through modulation of matrix metalloproteinases (MMPs) .
Cytotoxic Activity Assessment
Another study focused on a series of derivatives from the pyrrolo[2,3-b]pyridine scaffold demonstrated considerable cytotoxic activity against various cancer cell lines. Most derivatives showed IC₅₀ values indicating strong potential for therapeutic applications targeting the HGF/MET signaling pathway .
Synthesis Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves several key methodologies:
- Electrophilic Substitution : The presence of iodine enhances nucleophilic attacks at adjacent positions.
- Coupling Reactions : Various coupling reactions are employed to introduce functional groups that enhance biological activity.
Q & A
Q. What novel therapeutic targets are explored for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Antidepressants : Modulate serotonin transporters (SERT) via N-alkylation with tetrahydropyridine moieties, though pyrrolopyridine analogs show slightly reduced binding vs. indole counterparts .
- Anticancer Agents : Variolin-inspired analogs target microtubule assembly in mesothelioma models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
